Beta-Amyloid (11-42) is a peptide fragment derived from the amyloid precursor protein and is associated with Alzheimer's disease. This compound is primarily studied for its role in the formation of amyloid plaques, which are characteristic of neurodegenerative conditions. The peptide is classified as an amyloidogenic protein due to its tendency to misfold and aggregate into fibrils, contributing to neurotoxicity and cognitive decline in affected individuals.
Beta-Amyloid (11-42) is synthesized in the brain from the amyloid precursor protein through enzymatic cleavage by beta and gamma secretases. The peptide can also be produced synthetically for research purposes, allowing for detailed studies of its properties and effects.
Beta-Amyloid (11-42) belongs to a broader class of amyloid peptides, which includes various lengths and forms such as Beta-Amyloid (1-40) and Beta-Amyloid (1-42). These peptides are classified based on their amino acid sequence, aggregation propensity, and biological activity.
The synthesis of Beta-Amyloid (11-42) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This approach allows for the sequential addition of amino acids to a growing chain attached to a solid support.
The synthesis faces challenges due to the peptide's propensity to aggregate during the process. Techniques such as using preformed aminoacyl fluorides or incorporating solubilizing tags have been developed to enhance yield and purity. For instance, using a double linker system improves solubility and chromatographic resolution, facilitating purification via reverse-phase high-performance liquid chromatography under acidic conditions .
Beta-Amyloid (11-42) consists of 32 amino acids, with specific structural features that promote aggregation. Its sequence includes hydrophobic regions that facilitate intermolecular interactions, leading to the formation of beta-sheet structures typical of amyloid fibrils.
Structural studies using techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography have provided insights into its conformation. The aggregation state can be influenced by environmental factors such as pH, ionic strength, and temperature .
Beta-Amyloid (11-42) undergoes various chemical reactions that lead to its aggregation into oligomers and fibrils. These reactions include:
The kinetics of these reactions can be studied using thioflavin T assays, which measure the fluorescence increase associated with fibril formation . Additionally, transmission electron microscopy can visualize the structural evolution of aggregates over time .
Beta-Amyloid (11-42) exerts its neurotoxic effects primarily through the formation of oligomers that disrupt synaptic function and induce neuronal apoptosis. The mechanism involves:
Research indicates that even low concentrations of Beta-Amyloid (11-42) can significantly impair synaptic plasticity and cognitive functions in animal models .
Beta-Amyloid (11-42) is typically a white powder when synthesized. It is soluble in dimethyl sulfoxide but exhibits limited solubility in aqueous solutions due to its hydrophobic nature.
The peptide has a molecular weight of approximately 4,500 Da and exhibits amphipathic characteristics, which contribute to its aggregation behavior. Its stability can be influenced by factors such as temperature, pH, and ionic strength.
Analytical techniques such as mass spectrometry confirm the identity and purity of synthesized Beta-Amyloid (11-42), while circular dichroism spectroscopy provides insights into its secondary structure .
Beta-Amyloid (11-42) is extensively used in Alzheimer's disease research for several purposes:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3